6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine
Overview
Description
6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine is a compound that has been used in the synthesis of tyrosine kinase inhibitors . It is a derivative of benzene and has two nitrogen atoms in its structure . The molecular formula of this compound is C15H14N4S .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring, a thiazole ring, and a pyridine ring . The compound also contains nitrogen atoms, which are key elements in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Curtius rearrangement . This rearrangement is a key step in the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib .Physical and Chemical Properties Analysis
The compound this compound has a molecular formula of C15H14N4S and an average mass of 282.363 Da . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action of 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine is not mentioned in the search results, it is used in the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . These inhibitors work by blocking the action of tyrosine kinases, which are enzymes that can trigger cancer growth .
Properties
CAS No. |
1143459-92-0 |
---|---|
Molecular Formula |
C15H16Cl2N4S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H14N4S.2ClH/c1-10-4-5-12(16)7-13(10)18-15-19-14(9-20-15)11-3-2-6-17-8-11;;/h2-9H,16H2,1H3,(H,18,19);2*1H |
InChI Key |
BYWPCXLTVRHTBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CS2)C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CS2)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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